molecular formula C10H15ClN2O2 B100454 Benzyl N-(2-aminoethyl)carbamate hydrochloride CAS No. 18807-71-1

Benzyl N-(2-aminoethyl)carbamate hydrochloride

Cat. No. B100454
CAS RN: 18807-71-1
M. Wt: 230.69 g/mol
InChI Key: QMLKQXIAPAAIEJ-UHFFFAOYSA-N
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Patent
US05594106

Procedure details

Under an atmosphere of dry argon, 24.3 g (0.128 mol) of N-CBZ-aminoacetonitrile (1e) was dissolved in anhydrous tetrahydrofuran (32 ml). The solution was stirred and 64 ml of borane-methylsulfide complex (2M in tetrahydrofuran) was added via syringe. The mixture was heated to reflux and stirred overnight. The mixture was cooled with an ice bath as 5 ml of water was added slowly, with vigorous stirring. The stirring was continued for ca. 5 minutes, then 75 ml of 6M HCl was slowly added. The mixture was stirred for 1 hour, then the excess tetrahydrofuran and dimethyl sulfide was removed in vacuo . The aqueous residue was extracted with ether (2×50 ml). The ether extracts were then discarded. The pH of the aqueous residue was raised to 11 by adding concentrated NH4OH. The resulting aqueous solution was extracted with ethyl acetate (3×100 ml) and the ethyl acetate extracts were combined and washed with brine (50 ml). After drying over anhydrous magnesium sulfate, the solution was filtered and concentrated in vacuo. The resulting oil was dissolved in 30 ml of anhydrous methanol, treated with cold methanolic HCl and concentrated in vacuo to produce a solid. The solid was triturated with ether and collected by filtration to give 15.1 g (51% yield) of N-CBZ-ethylenediamine hydrochloride (1f) as a white powder. 1H NMR(D2O) δ 3.15(m, 2H), 3.46(m, 2H), 5.14(s, 2H), 7.46(bs, 5H); 13C NMR (D2O) δ 41.1, 42.6, 70.4, 131.0, 131.3, 131.7, 132.0, 139.4, 161.7.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([CH2:7][O:8][C:9]([NH:11][CH2:12][C:13]#[N:14])=[O:10])=[CH:3][CH:2]=1.B.CSC.O.[ClH:20]>O1CCCC1>[ClH:20].[C:9]([NH:11][CH2:12][CH2:13][NH2:14])([O:8][CH2:7][C:4]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)=[O:10] |f:1.2,6.7|

Inputs

Step One
Name
Quantity
24.3 g
Type
reactant
Smiles
C1=CC=C(C=C1)COC(=O)NCC#N
Name
Quantity
32 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
64 mL
Type
reactant
Smiles
B.CSC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
75 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
was added slowly, with vigorous stirring
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the excess tetrahydrofuran and dimethyl sulfide was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The aqueous residue was extracted with ether (2×50 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The pH of the aqueous residue was raised to 11
ADDITION
Type
ADDITION
Details
by adding concentrated NH4OH
EXTRACTION
Type
EXTRACTION
Details
The resulting aqueous solution was extracted with ethyl acetate (3×100 ml)
WASH
Type
WASH
Details
washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
After drying over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting oil was dissolved in 30 ml of anhydrous methanol
ADDITION
Type
ADDITION
Details
treated with cold methanolic HCl
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to produce a solid
CUSTOM
Type
CUSTOM
Details
The solid was triturated with ether
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
Cl.C(=O)(OCC1=CC=CC=C1)NCCN
Measurements
Type Value Analysis
AMOUNT: MASS 15.1 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.